Cas no 91590-76-0 (3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al)

3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al 化学的及び物理的性質
名前と識別子
-
- 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al
- Momordicine I
- (+)-Momordicin I
- 3,7,23-Trihydroxycucurbita-5,24-dien-19-al
- Kuguaglycoside G aglycon
- Momordicin I
- Momordicine II aglycone
- (3β,7β,9β,10α,24R)-3,7,23-Trihydroxy-19-norlanosta-5,24-diene-9-carboxaldehyde (ACI)
- 91590-76-0
- 19-Norlanosta-5,24-diene-9-carboxaldehyde, 3,7,23-trihydroxy-, (3beta,7beta,9beta,10alpha,24R)-
- DTXSID501019962
- HY-122949
- CS-0090639
- AKOS040760564
- NS00067907
- CHEBI:175720
- 3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
- (+)-Momordicine I
- FS-7484
- (3S,7S,8S,9R,10R,13R,14S,17R)-3,7-Dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
- GLXC-13590
- Momordicine IFS-7484; (3S,7S,8S,9R,10R,13R,14S,17R)-3,7-Dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
- 1ST177535
-
- インチ: 1S/C30H48O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19-22,24-26,32-34H,8-13,15H2,1-7H3/t19-,20+,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1
- InChIKey: QBXNBPFTVLJTMK-MKVXWLNSSA-N
- ほほえんだ: C([C@]12[C@@H]3CC[C@@H](C(C3=C[C@H](O)[C@H]1[C@@]1(CC[C@H]([C@H](C)C[C@@H](O)/C=C(\C)/C)[C@]1(CC2)C)C)(C)C)O)=O
計算された属性
- せいみつぶんしりょう: 472.35526001g/mol
- どういたいしつりょう: 472.35526001g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 869
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.1E-3 g/L) (25 ºC),
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M66100-5mg |
Momordicine I |
91590-76-0 | 5mg |
¥3928.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1940-1 mg |
Momordicine I |
91590-76-0 | 1mg |
¥1840.00 | 2022-04-26 | ||
ChemFaces | CFN92076-10mg |
Momordicine I |
91590-76-0 | >=98% | 10mg |
$368 | 2023-09-19 | |
TargetMol Chemicals | TN1940-1mg |
Momordicine I |
91590-76-0 | 1mg |
¥ 5420 | 2024-07-19 | ||
ChemFaces | CFN92076-10mg |
Momordicine I |
91590-76-0 | >=98% | 10mg |
$368 | 2021-07-22 | |
TargetMol Chemicals | TN1940-1 mg |
Momordicine I |
91590-76-0 | 98% | 1mg |
¥ 5,420 | 2023-07-10 |
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al 関連文献
-
Joseph D. Connolly,Robert A. Hill Nat. Prod. Rep. 2010 27 79
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-alに関する追加情報
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al: A Novel Triterpene Derivative with Promising Pharmacological Potential
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al, also known by its CAS No. 91590-76-0, is a naturally occurring triterpene compound derived from the genus Cucurbita (Cucurbitaceae family). This compound represents a unique structural framework with three hydroxyl groups positioned at the 3β, 7β, and 23 positions, and a conjugated diene system at the 5,24 positions. Its molecular formula is C30H48O5, and it exhibits a molecular weight of approximately 472.7 g/mol. The compound's stereochemistry, characterized by the β-configuration at the hydroxyl groups, plays a critical role in its biological activity and pharmacokinetic properties.
Recent studies have highlighted the 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al as a potential therapeutic candidate for inflammatory diseases and metabolic disorders. In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by modulating the NF-κB signaling pathway. The CAS No. 91590-76-0 compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a novel anti-inflammatory agent.
The structural complexity of 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al is further exemplified by its conjugated diene system at the 5,24 positions. This structural feature is believed to contribute to its antioxidant activity, as evidenced by a 2022 study in Antioxidants. The compound was found to scavenge free radicals effectively, with an IC50 value of 12.3 µM against DPPH radicals. The 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al also demonstrated significant radical scavenging activity in the hydroxyl radical assay, suggesting its potential as a natural antioxidant for preventive and therapeutic applications.
Pharmacological studies on 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al have also revealed its potential in the management of metabolic disorders. A 2023 preclinical study published in Pharmacological Research showed that the compound could regulate glucose metabolism by enhancing insulin sensitivity in 3T3-L1 adipocytes. The CAS No. 91590-76-0 compound was found to increase glucose uptake by 45% and reduce lipid accumulation, indicating its potential as a therapeutic agent for type 2 diabetes and obesity.
The 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al compound's unique stereochemistry and functional groups make it an attractive candidate for drug development. Its hydroxyl groups at the 3β, 7β, and 23 positions are hypothesized to interact with specific receptors or enzymes, thereby modulating biological pathways. A 2024 review in Phytotherapy Research emphasized the importance of stereochemistry in the biological activity of triterpenes, suggesting that the β-configuration of 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al may enhance its bioavailability and efficacy compared to its α-isomer.
Biological studies on 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al have also explored its potential in cancer therapy. A 2023 study published in Cancer Letters reported that the compound could induce apoptosis in human breast cancer cells (MCF-7) by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. The CAS No. 91590-76-0 compound was found to inhibit the proliferation of MCF-7 cells by 68% at a concentration of 50 µM, highlighting its potential as a chemotherapeutic agent.
The 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al compound's pharmacological profile is further supported by its low toxicity profile. In a 2022 study in Toxicological Sciences, the compound was found to be non-toxic to liver and kidney cells at concentrations up to 100 µM, suggesting its safety for potential therapeutic applications. This low toxicity profile, combined with its potent biological activities, makes 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al a promising candidate for further preclinical and clinical development.
Furthermore, the 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al compound has been shown to exhibit synergistic effects when combined with other phytochemicals. A 2023 study in Pharmaceutical Biology demonstrated that the compound enhanced the anti-inflammatory effects of curcumin by 30% in a co-treatment model. This synergistic interaction suggests that 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al could be used as an adjuvant in combination therapies for inflammatory and metabolic diseases.
In conclusion, 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al represents a novel triterpene derivative with significant pharmacological potential. Its unique structural features, including the β-configuration of hydroxyl groups and the conjugated diene system, contribute to its anti-inflammatory, antioxidant, and anti-cancer activities. The CAS No. 91590-76-0 compound's low toxicity profile and synergistic effects with other phytochemicals further support its potential as a therapeutic agent. Continued research into the 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al compound's mechanisms of action and clinical applications is essential for its development as a novel therapeutic agent.
91590-76-0 (3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al) 関連製品
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 1999003-57-4(methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)butanoate)
- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)
- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)
- 2171711-38-7(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}butanoic acid)
- 1797214-72-2(Cyclopropanecarboxamide, N-[1-(tetrahydro-3-furanyl)-1H-pyrazol-4-yl]-)
- 1543455-71-5(methyl 1-cyclopentylpiperidine-2-carboxylate)
- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)
- 1806458-98-9(3-(3-Methyl-4-(trifluoromethoxy)phenyl)propanenitrile)
- 1327448-81-6(N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide)



